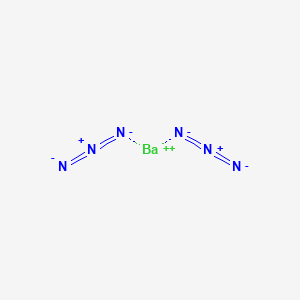

Barium azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Barium azide is an inorganic compound with the chemical formula Ba(N3)2. It is a barium salt of hydrazoic acid and appears as a white crystalline solid. Like most azides, this compound is highly explosive and must be handled with extreme care. It is less sensitive to mechanical shock compared to lead azide, making it somewhat safer to handle under controlled conditions .

Preparation Methods

Barium azide can be synthesized by reacting sodium azide with a soluble barium salt, such as barium chloride. The reaction is typically carried out in an aqueous solution, and care must be taken to prevent the formation of large crystals, as these can be highly sensitive to friction and shock. The product is usually stored submerged in ethanol to prevent it from drying out completely, which would increase its sensitivity .

Reaction: [ \text{BaCl}_2 + 2 \text{NaN}_3 \rightarrow \text{Ba(N}_3\text{)}_2 + 2 \text{NaCl} ]

Chemical Reactions Analysis

Barium azide undergoes several types of chemical reactions, including decomposition and substitution reactions.

-

Decomposition: When heated, this compound decomposes to produce barium metal and nitrogen gas. This reaction is highly exothermic and can be used to generate high-purity nitrogen.

Reaction: [ \text{Ba(N}_3\text{)}_2 \rightarrow \text{Ba} + 3 \text{N}_2 ]

-

Substitution: this compound can react with other salts to form different azides. For example, it can react with lithium sulfate to produce lithium azide and barium sulfate.

Reaction: [ \text{Ba(N}_3\text{)}_2 + \text{Li}_2\text{SO}_4 \rightarrow 2 \text{LiN}_3 + \text{BaSO}_4 ]

Scientific Research Applications

Barium azide has several applications in scientific research and industry:

-

Chemistry: It is used as a precursor to other azides, which are important in various chemical syntheses. This compound can be used to produce azides of magnesium, sodium, potassium, lithium, rubidium, and zinc .

-

Industry: The decomposition of this compound to produce high-purity nitrogen gas is utilized in vacuum applications, where metallic barium acts as a getter to remove residual gases .

-

Explosives: Due to its explosive nature, this compound is used in the production of initiators and detonators for pyrotechnics and explosives .

Mechanism of Action

The primary mechanism of action for barium azide involves its decomposition to release nitrogen gas. This decomposition is initiated by heat or shock, leading to the rapid release of gas and the formation of barium metal. The molecular targets and pathways involved in this process are primarily related to the breaking of nitrogen-nitrogen bonds within the azide ion, resulting in the formation of nitrogen gas and barium metal .

Comparison with Similar Compounds

Sodium azide (NaN3): Commonly used in airbags and as a preservative in laboratories.

Lead azide (Pb(N3)2): Used in detonators and explosives, but more sensitive to shock and friction.

Calcium azide (Ca(N3)2): Used in similar applications but less common than barium azide.

This compound’s unique properties, such as its lower sensitivity to mechanical shock and its ability to produce high-purity nitrogen, make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name |

barium(2+);diazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2N3/c;2*1-3-2/q+2;2*-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXFWHMUNNXFHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Ba+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18810-58-7 |

Source

|

| Record name | Barium azide (Ba(N3)2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18810-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.